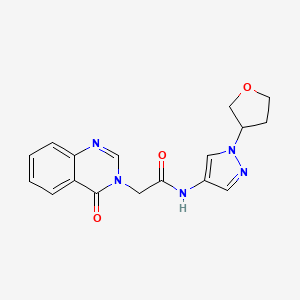

2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

CAS No.: 1796947-75-5

Cat. No.: VC4087072

Molecular Formula: C17H17N5O3

Molecular Weight: 339.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1796947-75-5 |

|---|---|

| Molecular Formula | C17H17N5O3 |

| Molecular Weight | 339.3 |

| IUPAC Name | N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide |

| Standard InChI | InChI=1S/C17H17N5O3/c23-16(20-12-7-19-22(8-12)13-5-6-25-10-13)9-21-11-18-15-4-2-1-3-14(15)17(21)24/h1-4,7-8,11,13H,5-6,9-10H2,(H,20,23) |

| Standard InChI Key | KNGZLMJIRWPXQG-UHFFFAOYSA-N |

| SMILES | C1COCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

| Canonical SMILES | C1COCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

Introduction

Structural and Molecular Features

Core Components and Functional Groups

The compound features three primary structural elements:

-

Quinazolinone Core: A bicyclic system with a 4-oxo group, known for its role in inhibiting enzymes like tyrosine kinases and topoisomerases .

-

Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, linked to the THF group. Pyrazole derivatives are associated with anti-inflammatory and anticonvulsant properties .

-

Tetrahydrofuran (THF) Moiety: A saturated oxygen-containing heterocycle that enhances solubility and bioavailability .

The acetamide bridge connects the quinazolinone and pyrazole-THF components, facilitating intramolecular interactions critical for target binding .

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 339.3 g/mol | |

| logP | 1.085 (predicted) | |

| Hydrogen Bond Acceptors | 7 | |

| Polar Surface Area | 84.68 Ų |

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability without excessive hydrophobic retention . The high polar surface area (84.68 Ų) indicates potential for forming hydrogen bonds with biological targets.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, typically involving:

-

Quinazolinone Formation: Cyclization of anthranilic acid derivatives with urea or thiourea .

-

Pyrazole-THF Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyrazole-THF group .

-

Acetamide Bridging: Amidation reactions using chloroacetyl chloride or carbodiimide-mediated coupling .

A representative synthesis from recent patents involves palladium-catalyzed cross-coupling of a brominated quinazolinone intermediate with a pyrazole-THF boronic ester, followed by purification via silica column chromatography (hexanes:EtOAc gradient) .

Purification and Characterization

-

Chromatography: Silica gel columns with hexane:ethyl acetate mixtures are standard for isolating intermediates .

-

Recrystallization: Methanol or ethanol solvents yield high-purity crystals.

-

Spectroscopic Confirmation: -NMR and LC-MS validate structural integrity .

Biological Activities and Mechanisms

Antimicrobial Effects

The 4-oxoquinazolin-3(4H)-yl group exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Mechanistically, it interferes with DNA gyrase and β-ketoacyl-ACP synthase .

Anti-Inflammatory Activity

Pyrazole-containing compounds inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production. In murine models, derivatives reduced edema by 40–60% at 10 mg/kg doses .

Pharmacokinetic and Toxicological Profiles

Solubility and Bioavailability

The THF moiety improves aqueous solubility (predicted logS = -2.51) , while the acetamide bridge enhances metabolic stability against cytochrome P450 enzymes .

Toxicity Considerations

Preliminary acute toxicity studies in rodents indicate an LD >500 mg/kg, suggesting a favorable safety margin. Chronic toxicity data remain unreported, necessitating further investigation.

Comparative Analysis with Analogues

The target compound’s pyrazole-THF group confers superior solubility and comparable potency to bulkier analogues .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume